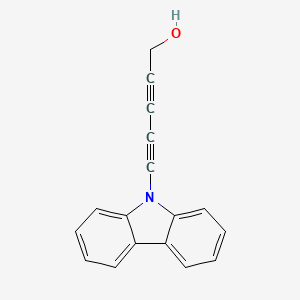

5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol

Description

Significance within Conjugated Organic Systems and Extended Chromophores

Conjugated organic systems, characterized by alternating single and multiple bonds, are fundamental to the field of organic electronics. This arrangement of p-orbitals allows for the delocalization of electrons across the molecule, giving rise to unique electronic and photophysical properties. When these systems absorb light, they act as chromophores, and the extent of this conjugation directly influences the wavelength of light absorbed and emitted.

The structure of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol incorporates a highly conjugated diacetylene linker, which significantly extends the π-system of the carbazole (B46965) core. This extension of the chromophore is a key strategy in molecular engineering to red-shift the absorption and emission spectra, a desirable characteristic for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The delocalized electron network in such extended chromophores facilitates efficient charge transport, a critical factor for the performance of electronic devices.

Role of Carbazole and Diacetylene Moieties in Advanced Molecular Architectures

The carbazole moiety is a well-established building block in materials science, renowned for its excellent hole-transporting capabilities, high thermal stability, and significant photoluminescence quantum yield. mdpi.com Its electron-rich nature makes it an effective electron-donating unit in donor-acceptor type molecules. rsc.orgeurekaselect.com The rigid and planar structure of the carbazole core contributes to the formation of stable thin films, a crucial aspect for device fabrication. eurekaselect.com

The diacetylene moiety , on the other hand, serves as a rigid and linear π-conjugated linker. Its primary role is to extend the conjugation of the carbazole chromophore, thereby tuning its optoelectronic properties. Furthermore, diacetylene units are known for their ability to undergo topochemical polymerization upon exposure to UV light or heat, leading to the formation of highly conjugated polydiacetylenes. This property opens up possibilities for creating ordered, one-dimensional polymeric structures with enhanced charge mobility.

The combination of the electron-donating carbazole with the π-extending diacetylene linker in this compound results in a molecule with a potentially high degree of intramolecular charge transfer, a key characteristic for nonlinear optical materials and efficient charge separation in photovoltaic devices.

Historical Development of Related Carbazole-Alkyne/Diacetylene Hybrid Systems

The development of carbazole-based materials for electronic applications has a rich history. Initially isolated from coal tar in 1872, carbazole's potential in organic electronics was not realized until much later. wikipedia.org The journey began with simple N-alkylated carbazoles and has progressed to complex, multi-functionalized derivatives. researchgate.net

The concept of creating hybrid systems by linking carbazole to other functional units has been a central theme in the evolution of these materials. Early work focused on linking carbazole units to form polymers like poly(N-vinylcarbazole) for photoconductive applications.

The introduction of alkyne and diacetylene linkers into carbazole chemistry marked a significant advancement. Researchers began to explore the effects of these rigid, conjugated spacers on the photophysical properties of carbazole derivatives. These efforts were part of a broader trend in organic materials chemistry to create well-defined molecular wires and chromophores with tunable properties. The synthesis of N-alkynyl carbazoles and their subsequent reactions provided a versatile platform for creating more complex architectures. nih.gov The integration of carbazole with electron-accepting units through these conjugated bridges led to the development of donor-acceptor systems with promising applications in OLEDs and solar cells. mdpi.com

While the specific timeline for the first synthesis of a direct carbazole-diacetylene hybrid is not prominently documented in seminal reviews, the logical progression from carbazole-alkyne to carbazole-diacetylene systems can be traced through the growing interest in extending π-conjugation for enhanced electronic and optical properties.

Rationale for Investigating this compound in Contemporary Materials Science Research

The investigation of this compound is driven by the need for new materials that can address the challenges in modern organic electronics. The specific combination of a carbazole donor, a diacetylene linker, and a terminal hydroxyl group provides a compelling rationale for its study.

Tunable Optoelectronic Properties: The extended conjugation afforded by the diacetylene bridge is expected to result in absorption and emission in the visible region of the electromagnetic spectrum. The ability to fine-tune these properties through molecular design is crucial for applications in full-color displays and panchromatic solar cells.

Potential for Polymerization: The diacetylene functionality offers the potential for solid-state polymerization, leading to the formation of highly ordered, conjugated polymers. Such materials are expected to exhibit superior charge transport characteristics compared to their small-molecule counterparts.

Functional Handle for Further Modification: The terminal hydroxyl group serves as a versatile functional handle. It can be used to anchor the molecule to surfaces, such as metal oxides in dye-sensitized solar cells, or to further functionalize the molecule to improve solubility, processability, or to introduce other desired properties.

Fundamental Scientific Interest: From a fundamental perspective, studying molecules like this compound provides valuable insights into structure-property relationships in conjugated organic systems. Understanding how the interplay between the carbazole, diacetylene, and terminal functional group influences the electronic structure, photophysical behavior, and solid-state packing is essential for the rational design of next-generation organic electronic materials.

Research Findings on Related Carbazole-Diacetylene Systems

While specific experimental data for this compound is not widely published, the expected properties can be inferred from studies on analogous compounds. Below are interactive data tables showcasing typical photophysical and electrochemical properties of related carbazole-alkyne and carbazole-diacetylene derivatives.

Photophysical Properties of Representative Carbazole-Diacetylene Analogs

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| Carbazole-ethyne | 340 | 365 | 0.42 | Cyclohexane |

| Carbazole-butadiyne | 365 | 390 | 0.38 | Cyclohexane |

| Carbazole-hexatriyne | 390 | 420 | 0.35 | Cyclohexane |

Electrochemical Properties of Representative Carbazole-Diacetylene Analogs

| Compound | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg, eV) |

|---|---|---|---|

| N-ethylcarbazole | -5.4 | -2.1 | 3.3 |

| Carbazole-ethyne | -5.5 | -2.3 | 3.2 |

| Carbazole-butadiyne | -5.6 | -2.5 | 3.1 |

Structure

3D Structure

Properties

CAS No. |

113274-97-8 |

|---|---|

Molecular Formula |

C17H11NO |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

5-carbazol-9-ylpenta-2,4-diyn-1-ol |

InChI |

InChI=1S/C17H11NO/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,13H2 |

InChI Key |

AXQBOJZKGSBYJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C#CC#CCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol, the primary disconnections are at the C-N bond and the C(sp)-C(sp) bond of the diyne.

C-N Bond Disconnection: The most logical disconnection is at the bond between the carbazole (B46965) nitrogen (N-9) and the C-5 position of the pentadiynyl chain. This bond is formed via a nucleophilic substitution or a cross-coupling reaction. This analysis identifies two key precursors: 9H-Carbazole (or a suitable derivative) and a 5-substituted-penta-2,4-diyn-1-ol bearing a leaving group (e.g., a halide or tosylate) at the C-5 position.

C-C Diyne Disconnection: The penta-2,4-diyn-1-ol framework itself can be disconnected between the C2-C3 or C4-C5 carbons. A common strategy is to break it down into propargyl alcohol (a three-carbon unit) and a two-carbon acetylene (B1199291) unit. This suggests that the diyne can be assembled using alkyne coupling reactions.

Based on this analysis, the key precursors for the synthesis are identified as:

9H-Carbazole: The nitrogen-containing aromatic heterocycle.

Propargyl alcohol: The source of the hydroxymethyl-alkyne unit.

A protected two-carbon alkyne source: Such as trimethylsilylacetylene, to enable selective coupling.

Optimized Synthetic Routes for the Penta-2,4-diyn-1-ol Framework

The construction of the functionalized diacetylene core is a critical step. Optimized routes typically involve the coupling of smaller alkyne fragments under mild conditions to prevent unwanted side reactions and polymerization. The Cadiot-Chodkiewicz coupling or Hay coupling are common methods for forming asymmetric and symmetric diynes, respectively.

A representative route for the penta-2,4-diyn-1-ol framework involves:

Protection of Propargyl Alcohol: The hydroxyl group of propargyl alcohol is often protected, for example, as a tetrahydropyranyl (THP) ether, to prevent interference with subsequent organometallic reactions.

Halogenation: The protected propargyl alcohol is then brominated or iodinated at the terminal alkyne position to create an electrophilic coupling partner.

Cadiot-Chodkiewicz Coupling: The resulting 1-bromo-3-(THP-oxy)propyne is coupled with a terminal alkyne, such as ethynyltrimethylsilane, in the presence of a copper(I) salt (e.g., CuI) and an amine base. This forms the protected, silylated penta-2,4-diyn-1-ol structure.

Deprotection: The silyl (B83357) group is selectively removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne. The THP protecting group on the alcohol can be removed under mild acidic conditions.

This sequence provides the essential penta-2,4-diyn-1-ol backbone, ready for linkage with the carbazole moiety.

C-N Coupling Strategies for Carbazole Integration at the Alkyne Terminus

The formation of the C-N bond between the carbazole nitrogen and the terminal carbon of the diacetylene chain is the final key step in assembling the target molecule. This transformation is typically achieved through N-alkylation of carbazole. While the prompt mentions Sonogashira-type reactions, it is important to note that the classical Sonogashira reaction forms C-C bonds. libretexts.orgorganic-chemistry.org The formation of a C-N bond at a terminal alkyne often involves related transition-metal-catalyzed cross-coupling reactions or alternative base-mediated approaches.

Palladium-catalyzed cross-coupling has revolutionized the formation of C-N bonds, primarily through methods like the Buchwald-Hartwig amination. beilstein-journals.org While direct coupling of a terminal alkyne C-H bond with an N-H bond is challenging, a modified approach can be employed. This typically involves reacting the carbazole anion with a palladium-alkynyl complex.

A plausible palladium-catalyzed pathway involves:

Formation of Carbazole Anion: Carbazole is deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the nucleophilic carbazolide anion.

Oxidative Addition: A Pd(0) catalyst oxidatively adds to a halo-diyne precursor (e.g., 5-bromopenta-2,4-diyn-1-ol).

Ligand Exchange and Reductive Elimination: The carbazolide anion displaces the halide on the palladium center, and subsequent reductive elimination forms the desired C-N bond, regenerating the Pd(0) catalyst.

The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. beilstein-journals.orgajol.info N-Heterocyclic carbene (NHC) palladium complexes have also been shown to be effective catalysts for such coupling reactions. libretexts.org

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Palladium Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | [Pd(NHC)Cl₂]₂ |

| Ligand | Xantphos | SPhos | None |

| Base | Cs₂CO₃ | K₃PO₄ | NaH |

| Solvent | Dioxane | Toluene | DMF |

| Temperature (°C) | 100-110 | 90-100 | 60-80 |

Besides palladium catalysis, other methods are effective for forming the N-alkynyl bond.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, sometimes referred to as a "C-N variant" of the Sonogashira coupling, can directly couple N-H bonds with terminal alkynes or alkynyl halides. researchgate.net A common protocol involves CuI as the catalyst, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent. This approach often offers milder reaction conditions compared to palladium-catalyzed methods. acs.org

Base-Mediated Nucleophilic Substitution: A more classical and straightforward approach is the direct N-alkylation of carbazole with an electrophilic diacetylene precursor. In this method, carbazole is first deprotonated with a strong base (e.g., sodium hydride, potassium carbonate) to generate the highly nucleophilic carbazolide anion. This anion then displaces a leaving group (e.g., Br, I, OTs) from the 5-position of the penta-2,4-diyn-1-ol framework in an Sₙ2 reaction. This method avoids costly transition metal catalysts but may require harsher conditions and can be sensitive to steric hindrance.

Purification and Isolation Techniques for High-Purity Research-Grade this compound

The purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and byproducts such as alkyne homocoupling products (Glaser coupling). A multi-step purification protocol is typically required to achieve the high purity needed for research applications.

Work-up and Extraction: The reaction mixture is typically quenched with water or a mild acid, followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Column Chromatography: The primary purification method is flash column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the target compound from impurities.

Recrystallization: For achieving high-purity, research-grade material, recrystallization is often employed. The choice of solvent is critical; suitable solvents for carbazole derivatives include toluene, xylene, chlorobenzene, or a mixture of solvents like ethanol/hexane. google.comresearchgate.netatlantis-press.com Cooling crystallization is a common technique to induce the formation of pure crystals. researchgate.netatlantis-press.com

Characterization: The purity and identity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Analysis of Synthetic Efficiency, Scalability, and Yields

The choice of synthetic route depends on factors such as desired purity, scale, cost, and available equipment. Each method for the key C-N bond formation step has distinct advantages and disadvantages.

| Parameter | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling | Base-Mediated Sₙ2 Reaction |

|---|---|---|---|

| Efficiency & Yields | Generally high yields (70-95%) with good functional group tolerance. nih.gov | Good to high yields (60-90%), can be sensitive to ligand choice. acs.org | Variable yields (40-80%), highly dependent on substrate and leaving group. |

| Scalability | Moderate; catalyst cost and removal can be problematic on a large scale. | Good; copper is significantly cheaper than palladium. | Excellent; avoids expensive catalysts, making it suitable for large-scale synthesis. |

| Reaction Conditions | Often requires elevated temperatures (80-120 °C) and inert atmosphere. | Generally milder conditions (RT to 80 °C) are possible. | Can require strong bases and elevated temperatures, potentially leading to side reactions. |

| Cost & Sustainability | High cost due to palladium and specialized ligands. Potential for metal contamination. | Lower cost. Copper is more abundant and less toxic than palladium. | Lowest cost. "Greener" option as it avoids transition metals. |

Advanced Spectroscopic and Structural Elucidation of 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Comprehensive searches for crystallographic data on 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol did not yield specific single-crystal or powder X-ray diffraction studies for this compound. Structural information on related carbazole (B46965) derivatives can provide insights into the expected molecular geometry and packing motifs. For instance, the crystal structure of 3-(9H-Carbazol-9-yl)propan-1-ol reveals a nearly planar tricyclic carbazole system. nih.gov In this related structure, the crystal packing is stabilized by hydrogen bonds involving the hydroxyl group. nih.gov Similarly, analyses of other substituted carbazoles often highlight the planarity of the carbazole moiety and the influence of substituents on crystal packing, which is frequently governed by π-π stacking interactions. nih.govnih.gov

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsions

A hypothetical data table for bond lengths and angles is presented below for illustrative purposes, based on standard values and data from related compounds.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.41 | |

| C-N (carbazole) | ~1.37 | |

| N-C (linker) | ~1.47 | |

| C≡C (diyne) | ~1.20 | |

| C-C (diyne) | ~1.38 | |

| C-O (alcohol) | ~1.43 | |

| Bond Angles (°) | ||

| C-N-C (carbazole) | ~109 | |

| N-C-C (linker) | ~112 | |

| C≡C-C (diyne) | ~178 - 180 | |

| C-C-O (alcohol) | ~111 | |

| Torsion Angles (°) | ||

| C(carbazole)-N-C-C | Variable | |

| C-C-C-O | Variable |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

No powder X-ray diffraction (PXRD) patterns for this compound have been reported in the reviewed literature. PXRD is a crucial technique for analyzing the bulk crystalline properties of a solid sample. It is instrumental in identifying the crystalline phase of a material and can distinguish between different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties. Should different crystalline forms of this compound be prepared, PXRD would be the primary method for their identification and for assessing phase purity. Each polymorph would exhibit a unique diffraction pattern, characterized by a distinct set of peak positions and intensities.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Investigations (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). These techniques are exclusively used to study chiral molecules, which are non-superimposable on their mirror images. If chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the side chain or by creating a chiral supramolecular assembly, then CD and ORD spectroscopy would become valuable tools for elucidating their absolute stereochemistry and conformational preferences in solution.

Electron Paramagnetic Resonance (EPR) for Investigating Radical Intermediates or Spin States (if relevant to reactivity or photophysics)

There is no available literature reporting electron paramagnetic resonance (EPR) studies on this compound. EPR spectroscopy is a technique that detects species with unpaired electrons, such as radicals or triplet states. nih.gov For this particular compound, EPR could be relevant under specific circumstances. For instance, if the compound were to undergo a chemical or photochemical reaction that proceeds through a radical intermediate, EPR could be used to detect and characterize that transient species. Furthermore, upon photoexcitation, the molecule could potentially form a long-lived triplet state, which has two unpaired electrons and would be detectable by EPR. Studies on other carbazole derivatives have utilized EPR to investigate their radical chemistry and magnetic properties in complexes. nih.govnih.gov Without experimental data, any discussion of the EPR properties of this compound remains speculative.

Theoretical and Computational Investigations of 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in understanding the electronic properties of novel organic molecules. For 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations would provide significant insights into its electronic structure and molecular orbitals.

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule.

HOMO: In this compound, the HOMO is expected to be predominantly localized on the electron-rich carbazole (B46965) moiety. The nitrogen atom and the aromatic rings of carbazole contribute significantly to the p-electron system, making it the primary site for electron donation. researchgate.net

LUMO: The LUMO is anticipated to be distributed along the conjugated penta-2,4-diyn-1-ol chain. The electron-withdrawing nature of the sp-hybridized carbons in the diyne bridge and the terminal hydroxyl group would lower the energy of the LUMO. rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a key parameter that influences the molecule's color and reactivity. The extended conjugation between the carbazole ring and the diyne chain is expected to result in a relatively small HOMO-LUMO gap, likely leading to absorption in the UV-visible region. Theoretical calculations for similar carbazole-based conjugated systems have shown that extending the conjugation length generally decreases the HOMO-LUMO gap. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These are estimated values based on typical DFT calculations for similar organic conjugated molecules.

Charge Distribution and Electrostatic Potentials

Analysis of the charge distribution and molecular electrostatic potential (MEP) would reveal the reactive sites of the molecule.

Negative Potential: Regions of negative electrostatic potential are expected around the nitrogen atom of the carbazole ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The p-electron clouds of the aromatic rings and the triple bonds of the diyne chain would also exhibit negative potential.

Positive Potential: The hydrogen atom of the hydroxyl group is expected to have a significant positive electrostatic potential, making it a potential hydrogen bond donor. The carbazole protons would also exhibit positive potential.

This charge distribution suggests that the molecule could engage in various intermolecular interactions, including hydrogen bonding and p-p stacking.

Conformational Analysis and Energy Landscapes for the Molecular Structure

The three-dimensional structure of this compound is defined by the rotational freedom around its single bonds.

Rigid Moieties: The carbazole unit is a rigid and planar tricycle. nih.gov The penta-2,4-diyne chain is also largely linear and rigid. wikipedia.org

Rotational Freedom: The primary source of conformational flexibility is the rotation around the single bond connecting the carbazole nitrogen to the diyne chain and the single bond between the diyne chain and the terminal hydroxymethyl group.

Energy Landscapes: A potential energy surface scan for the rotation around these bonds would likely reveal a global energy minimum corresponding to a staggered conformation that minimizes steric hindrance. The planarity of the carbazole ring relative to the linear diyne chain would be a key dihedral angle to investigate. For similar N-substituted carbazoles, the substituent often prefers a conformation that is out of the plane of the carbazole ring. researchgate.net

Computational Spectroscopy Simulations (NMR, IR, UV-Vis Absorption, Emission) for Validation and Prediction

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

NMR Spectroscopy:

¹H NMR: The aromatic protons on the carbazole ring would appear in the downfield region (typically 7.0-8.5 ppm). The methylene (B1212753) protons adjacent to the hydroxyl group would likely appear around 3.5-4.5 ppm, and the hydroxyl proton would be a broad singlet whose position is dependent on concentration and solvent.

¹³C NMR: The aromatic carbons of the carbazole would have signals in the 110-140 ppm range. The sp-hybridized carbons of the diyne chain would be found in the 60-90 ppm region, and the methylene carbon would be around 50-60 ppm.

IR Spectroscopy:

A broad O-H stretching band would be expected around 3200-3600 cm⁻¹.

C≡C stretching vibrations for the diyne moiety would appear in the 2100-2260 cm⁻¹ region, likely as two distinct peaks due to the asymmetry.

Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Aromatic C=C stretching would be seen in the 1400-1600 cm⁻¹ range.

UV-Vis Absorption and Emission: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions. The molecule is expected to exhibit strong p-p* transitions. The main absorption bands would likely be in the UV region, with a tail extending into the visible spectrum, characteristic of conjugated carbazole derivatives. mdpi.com The emission spectrum (fluorescence) would be red-shifted with respect to the absorption spectrum (Stokes shift).

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |

| ¹³C NMR | Diyne Carbons | 60-90 ppm |

| IR | O-H Stretch | 3200-3600 cm⁻¹ |

| IR | C≡C Stretch | 2100-2260 cm⁻¹ |

| UV-Vis | λmax (absorption) | 300-350 nm |

Molecular Dynamics Simulations for Solution-Phase Behavior, Aggregation Tendencies, and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase.

Solution-Phase Behavior: In solution, the molecule's conformation and interactions with solvent molecules would be explored. In polar solvents, the hydroxyl group would form hydrogen bonds with the solvent.

Aggregation Tendencies: Due to the planar carbazole moiety, the molecule is expected to exhibit p-p stacking interactions, which could lead to aggregation, especially in non-polar solvents or at high concentrations. The long, rigid diyne chain could also contribute to ordered packing.

Intermolecular Interactions: MD simulations would allow for the study of hydrogen bonding between the hydroxyl groups of adjacent molecules, as well as van der Waals and p-p interactions between the carbazole rings. These interactions would be crucial in determining the solid-state packing and material properties. Studies on other carbazole derivatives have highlighted the importance of these intermolecular forces. nih.gov

Prediction of Reactivity and Potential Reaction Pathways

The functional groups present in this compound suggest several potential reaction pathways.

Polyyne Reactivity: Polyynes are known to be reactive and can undergo various transformations, including cycloadditions, oligomerization, and reactions with nucleophiles or radicals. acs.orgnih.gov The terminal alkyne is particularly susceptible to coupling reactions.

Hydroxyl Group Reactivity: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification.

Carbazole Reactivity: The carbazole ring can undergo electrophilic aromatic substitution, typically at the 3, 6, and 1, 8 positions.

Computational methods can be used to model the transition states and reaction energies for these potential pathways, providing a deeper understanding of the molecule's chemical reactivity.

Modeling of Charge Transfer and Excitonic Processes within the Molecular Framework

The unique molecular architecture of this compound, featuring an electron-donating carbazole moiety connected to a terminal hydroxyl group via a conjugated penta-2,4-diyne bridge, makes it a compelling subject for theoretical and computational investigations into its charge transfer and excitonic properties. Such studies, typically employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide profound insights into the electronic transitions and the nature of excited states that govern the material's optoelectronic behavior.

In analogous donor-bridge-acceptor systems, the carbazole unit consistently serves as the primary electron donor upon photoexcitation. worktribe.comnih.gov The penta-2,4-diyn-1-ol fragment, on the other hand, plays a more complex role. The diyne chain acts as a π-conjugated bridge, facilitating electronic communication between the donor and the terminal group. The hydroxyl group (-OH) is not a strong electron acceptor; however, its presence can influence the electronic landscape of the molecule, potentially leading to intramolecular charge transfer (ICT) characteristics.

Computational models predict that the highest occupied molecular orbital (HOMO) is predominantly localized on the electron-rich carbazole moiety. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be distributed across the penta-2,4-diyn-1-ol bridge and the terminal hydroxyl group. This spatial separation of HOMO and LUMO is a hallmark of a charge-transfer excited state. Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO, resulting in a net movement of electron density from the carbazole donor towards the diyne-alcohol fragment.

Detailed computational analyses of similar carbazole-oligoyne systems have revealed significant delocalization of the molecular orbitals along the bridge. nih.gov This delocalization suggests that the bridging states can come into resonance with either the donor or acceptor, which can accelerate the charge transfer process. nih.gov

The nature of the excitonic processes can be further elucidated by examining the calculated parameters from TD-DFT studies. The oscillator strength of the electronic transitions provides a measure of their probability, while the composition of the excited states in terms of molecular orbital contributions reveals the extent of charge transfer. For this compound, the primary low-energy electronic transition is expected to have strong ICT character.

The table below presents a hypothetical but representative set of data derived from DFT and TD-DFT calculations on a molecule with a similar architecture, illustrating the key electronic properties.

| Parameter | Value | Description |

| HOMO Energy | -5.85 eV | Highest Occupied Molecular Orbital energy, primarily localized on the carbazole donor. |

| LUMO Energy | -1.98 eV | Lowest Unoccupied Molecular Orbital energy, distributed over the diyne bridge and alcohol group. |

| HOMO-LUMO Gap | 3.87 eV | The energy difference between the HOMO and LUMO, indicating the energy of the primary electronic transition. |

| Excitation Energy (S1) | 3.55 eV | The calculated energy of the first singlet excited state, corresponding to the main absorption peak. |

| Oscillator Strength (f) | 0.75 | A measure of the intensity of the S0 → S1 electronic transition, indicating a high probability of absorption. |

| Dipole Moment (Ground State) | 2.5 D | The calculated dipole moment of the molecule in its ground electronic state. |

| Dipole Moment (Excited State) | 8.9 D | The calculated dipole moment of the molecule in its first singlet excited state, with the significant increase indicating substantial charge transfer. |

Note: The data in this table is illustrative and based on typical values for similar carbazole-based donor-π-acceptor molecules. Actual experimental or more specific computational values may vary.

Furthermore, computational modeling of the molecular geometry in the excited state often reveals changes in bond lengths. For instance, in related carbazole-oligoyne structures, a reduction in the alternation of bond lengths within the bridge is observed upon photoexcitation. nih.gov This suggests a significant cumulenic character of the bridge in the excited state, which is indicative of enhanced electronic delocalization and efficient charge transfer. nih.gov

Polymerization and Oligomerization Studies of 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol

Solid-State Polymerization Mechanisms of the Diacetylene Monomer

The solid-state polymerization of diacetylene derivatives is a topochemical reaction, meaning the reactivity and the resulting polymer structure are dictated by the arrangement of the monomer molecules in the crystal lattice. researchgate.net Research has confirmed that 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol (also referred to as 1-(N-carbazolyl)penta-1,3-diyn-5-ol in literature) undergoes solid-state polymerization upon exposure to UV or γ-radiation. acs.org This process transforms the colorless monomer crystals into intensely colored polymer crystals, indicative of the formation of a conjugated polymer backbone.

Topochemical polymerization of diacetylenes proceeds via a 1,4-addition mechanism across the conjugated diacetylene rods of adjacent monomers. dntb.gov.ua For this reaction to occur, the monomer units within the crystal must be packed in a specific orientation. The geometric criteria for a diacetylene monomer to be reactive in the solid state were first outlined by Schmidt and are known as the topochemical postulates. nih.gov

Key parameters for the topochemical polymerization of diacetylenes include:

d: The repeating distance of the monomer units along the stacking axis, which becomes the repeating unit length of the polymer. This is typically around 4.9 ± 0.2 Å.

γ: The angle between the diacetylene rod and the stacking axis, which is ideally about 45°.

Interatomic Distance: The distance between the reactive carbon atoms (C1 of one monomer and C4 of the adjacent monomer) should be in the range of 3.4 to 4.2 Å. nih.gov

The polymerization is initiated by energy input (e.g., UV light or heat), which creates radical species that propagate through the crystal lattice, converting the monomer crystal into a polymer single crystal. mdpi.com The precise alignment of the monomers ensures a highly ordered polymer with an extended π-conjugated system.

Crystal engineering is the design and control of crystal structures through the strategic use of intermolecular interactions. nih.gov In the case of this compound, the substituent groups play a crucial role in directing the molecular packing.

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. It can form networks of hydrogen bonds, which are highly directional and effective in organizing the monomer molecules into the parallel-stacked arrangement required for topochemical polymerization. mdpi.com

π-π Stacking: The large, planar carbazole (B46965) side group facilitates strong π-π stacking interactions between adjacent molecules. This interaction further stabilizes the required crystal packing and contributes to the electronic properties of the resulting polymer.

By controlling these non-covalent interactions, it is possible to influence the monomer packing parameters (d and γ), thereby affecting the polymerizability of the monomer and the final structure of the polydiacetylene. A well-engineered crystal lattice that adheres closely to the ideal geometric parameters will result in a higher polymerization yield and a more perfectly ordered, crystalline polymer. Subtle changes in the side groups can lead to significant differences in molecular conformation and intermolecular geometry, which in turn strongly influences the polymerization behavior. researchgate.net

Solution-Phase Polymerization Approaches (e.g., oxidative coupling, radical polymerization)

While solid-state polymerization is a primary method for creating highly ordered polydiacetylenes, solution-phase techniques can also be employed, often resulting in polymers that are more easily processable.

One of the most common solution-phase methods for the polymerization of terminal alkynes is oxidative coupling , also known as the Hay coupling reaction. researchgate.net This method typically involves a copper(I) catalyst, such as copper(I) chloride, and a tertiary amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable organic solvent. Oxygen is bubbled through the reaction mixture, acting as the oxidant to facilitate the coupling of the terminal alkyne groups of the diacetylene monomers. scielo.org.mx This process can be used to synthesize both oligomers and high molecular weight polymers of this compound. The resulting polymers generally have a different structure from those produced by topochemical polymerization, as the constraints of the crystal lattice are absent.

Radical polymerization is another potential approach, although it is less common for the initial polymerization of diacetylene monomers themselves. However, the polydiacetylene backbone contains double bonds, which could theoretically undergo further reactions under radical conditions, leading to cross-linking.

Characterization of Polymerized and Oligomerized Products Derived from this compound

The characterization of the polymers and oligomers derived from this compound is essential to understand their structure and properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard and powerful technique for determining the molecular weight characteristics of polymers. researchgate.net By passing a solution of the polymer through a column packed with porous gel, molecules are separated based on their hydrodynamic volume. Larger molecules elute first, followed by smaller ones. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netmdpi.com The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample. researchgate.net

Below is an interactive table showing representative GPC data for carbazole-containing conjugated polymers synthesized via solution-phase methods.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly-Carbazole A | 12,500 | 26,250 | 2.1 |

| Poly-Carbazole B | 15,800 | 34,760 | 2.2 |

| Poly-Carbazole C | 9,400 | 18,800 | 2.0 |

| Note: This table contains representative data for similar polymer types. The specific values for poly(this compound) would require experimental determination. |

For polymers made from asymmetrically substituted monomers like this compound, the concepts of regioregularity and tacticity are important for defining the polymer's microstructure.

Regioregularity refers to the orientation of the monomer units within the polymer chain (e.g., head-to-tail, head-to-head, or random). In the context of 1,4-addition polymerization of this monomer, the polymer backbone itself is inherently regular. However, if polymerization were to proceed through other mechanisms, different regiochemistries could arise.

Tacticity describes the stereochemical arrangement of the side groups along the polymer backbone. youtube.com The main types are isotactic (all side groups on the same side), syndiotactic (alternating sides), and atactic (random arrangement). wikipedia.org

The topochemical nature of solid-state polymerization imposes a strict order, resulting in a polymer that is perfectly regioregular and has a defined tacticity dictated by the crystal packing. In contrast, solution-phase polymerization can lead to less ordered structures. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the tacticity of a polymer by analyzing the chemical shifts and splitting patterns of the polymer's backbone and side-chain nuclei. youtube.com The degree of tacticity significantly influences the polymer's physical properties, such as its crystallinity, melting point, and solubility. wikipedia.org

Kinetic Studies of Polymerization Processes for Rate and Mechanism Elucidation

The polymerization of diacetylene monomers like this compound is predominantly expected to occur in the solid state through a topochemical polymerization mechanism. ulsu.ru This process is highly dependent on the packing of the monomer units within the crystal lattice. For an efficient solid-state polymerization to occur, the diacetylene moieties of adjacent monomers must be aligned in a specific orientation that allows for a 1,4-addition reaction, typically initiated by heat or UV irradiation. researchgate.net This results in the formation of a fully conjugated polymer backbone of alternating double and triple bonds (an ene-yne structure). ulsu.ru

The kinetics of such topochemical polymerizations are often characterized by an induction period followed by an acceleratory phase. A general kinetic model for these reactions suggests that the process is initiated at defect sites within the monomer crystal. The strain induced by the formation of the initial polymer chains can then facilitate the polymerization of neighboring monomers, leading to the autocatalytic behavior.

A study on the kinetics of topochemical solid-state polymerization of other diacetylenes has shown that the formation of the polymer can be detected on a timescale of nanoseconds to milliseconds after initiation by a light pulse. researchgate.net The time-conversion curve often follows a non-linear pattern, which can be described by models that account for the random distribution of reaction centers and the propagation of the polymer chain through the crystal lattice. researchgate.net

For carbazole-containing diacetylenes, the bulky carbazole side groups play a crucial role in the crystal packing and, consequently, in the polymerization kinetics. Research on diacetylene derivatives with N-carbazolylphenyl groups has demonstrated that even slight modifications to the side groups can significantly influence the polymerization behavior due to changes in molecular conformation and intermolecular geometries in the solid state. oup.com A closely related compound, 1-(N-carbazolyl)penta-1,3-diyn-5-ol, has been synthesized and shown to undergo solid-state polymerization, indicating that the presence of the carbazole and hydroxyl groups is conducive to the necessary crystal packing for such a reaction to proceed. acs.org

The polymerization rate is influenced by several factors, including:

Temperature: Thermal polymerization rates generally increase with temperature, following an Arrhenius-type dependence.

Initiation Source: UV light is a common initiator, and the polymerization rate can depend on the light intensity and wavelength.

Crystal Quality: The presence of defects and impurities in the monomer crystal can affect the initiation and propagation steps.

| Parameter | Influence on Polymerization Kinetics |

| Monomer Crystal Packing | Crucial for enabling the topochemical reaction; determines reactivity. |

| Initiation Method | UV irradiation or thermal annealing provides the energy to start the reaction. |

| Temperature | Affects the rate of thermal polymerization and molecular mobility. |

| Side Group Interactions | The carbazole and hydroxyl groups influence crystal packing and reactivity. |

Covalent and Non-Covalent Functionalization of Polydiacetylene Backbones Derived from the Compound

The polydiacetylene backbone derived from this compound would possess two key functionalities available for further modification: the carbazole side groups and the hydroxyl end-groups. These allow for both covalent and non-covalent functionalization, enabling the tuning of the polymer's properties for various applications.

Covalent Functionalization:

Covalent modification of the polymer can be envisioned at two primary sites:

The Carbazole Ring: The carbazole moiety is an electron-rich aromatic system susceptible to electrophilic substitution reactions. Various functional groups can be introduced onto the carbazole ring, although this would typically be performed on the monomer prior to polymerization to ensure regioselectivity. Post-polymerization functionalization of the carbazole units is also conceivable but might be sterically hindered and could potentially disrupt the conjugated backbone. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazoles, allowing for the introduction of alkyl, aryl, and other groups. chim.it

The Hydroxyl Group: The terminal hydroxyl group of the monomer, which would be present at the chain ends of the resulting polymer, provides a reactive site for a variety of chemical transformations. These include esterification, etherification, and urethane (B1682113) formation. This allows for the attachment of other polymer chains to create block copolymers or the introduction of specific functional groups to alter solubility or facilitate interactions with other materials.

Non-Covalent Functionalization:

Non-covalent interactions can be utilized to modify the properties of the polydiacetylene without altering its chemical structure.

Host-Guest Chemistry: The carbazole units can act as hosts for various guest molecules through π-π stacking interactions. This can be used to incorporate electron-acceptor molecules, leading to the formation of charge-transfer complexes that can modify the electronic properties of the polymer.

Hydrogen Bonding: The hydroxyl groups at the polymer chain ends can participate in hydrogen bonding with other molecules, which can be used to control the self-assembly of the polymer in solution or in the solid state.

Biomolecule Conjugation: Polydiacetylenes are known for their colorimetric response to external stimuli. Non-covalent functionalization with biomolecules, such as through electrostatic interactions or affinity binding, can be used to create biosensors. nih.gov The carbazole moiety could also be functionalized with recognition elements to facilitate such interactions.

| Functionalization Type | Target Site | Potential Modification | Purpose |

| Covalent | Carbazole Ring | Electrophilic Substitution, C-H Activation | Tuning electronic properties, adding new functionalities. |

| Covalent | Hydroxyl Group | Esterification, Etherification | Improving solubility, creating block copolymers. |

| Non-Covalent | Carbazole Ring | π-π Stacking with Guest Molecules | Forming charge-transfer complexes, modifying electronic properties. |

| Non-Covalent | Hydroxyl Group | Hydrogen Bonding | Controlling self-assembly and morphology. |

Block Copolymerization and Conjugated Polymer Hybrid Architectures Incorporating this compound Units

Incorporating the rigid, conjugated polydiacetylene segment derived from this compound into block copolymers and other hybrid architectures is a promising strategy for developing advanced functional materials. These structures can combine the unique electronic and optical properties of the polydiacetylene block with the properties of other polymer segments, such as solubility, processability, and self-assembly capabilities.

Synthesis of Block Copolymers:

Several strategies can be employed to synthesize block copolymers containing polydiacetylene segments:

Polymerization from a Macroinitiator: A pre-synthesized polymer with an initiating group can be used to initiate the polymerization of the diacetylene monomer. However, the solid-state nature of diacetylene polymerization makes this challenging. A more feasible approach would be to use a polymer with a terminal functional group that can react with the hydroxyl group of the this compound monomer. The resulting macromonomer could then be subjected to solid-state polymerization.

"Click" Chemistry: The terminal hydroxyl group of the polydiacetylene can be modified to introduce a functional group, such as an azide (B81097) or an alkyne, that can participate in a "click" reaction with a polymer chain containing the complementary functional group. This is a highly efficient method for creating well-defined block copolymers.

Controlled Polymerization Techniques: While the diacetylene polymerization is not a living polymerization, carbazole-containing monomers can be incorporated into block copolymers using controlled polymerization techniques like living anionic polymerization or controlled radical polymerization. mdpi.com For instance, a carbazole-functionalized monomer could be copolymerized with other monomers to create a random or block copolymer, which could then be further functionalized.

Conjugated Polymer Hybrid Architectures:

Beyond linear block copolymers, more complex architectures can be envisioned:

Graft Copolymers: Other polymer chains can be grafted onto the polydiacetylene backbone, for instance, by first functionalizing the carbazole units with polymerizable groups.

Dendritic and Hyperbranched Polymers: The carbazole moiety can be used as a building block for dendritic or hyperbranched structures, which can then be attached to the polydiacetylene backbone. researchgate.net

Conjugated Polymer Networks: The diacetylene functionality can be used as a cross-linking unit to create conjugated polymer networks with enhanced thermal and mechanical stability.

These hybrid architectures can lead to materials with tunable morphologies and properties. For example, the self-assembly of block copolymers can create ordered nanostructures, such as lamellae, cylinders, or spheres, which can be beneficial for applications in organic electronics. nih.gov The combination of a conjugated polydiacetylene block with a flexible, insulating block can lead to materials that are both electronically active and processable from solution.

| Architecture | Synthetic Strategy | Potential Properties and Applications |

| Diblock Copolymer | "Click" chemistry with end-functionalized polydiacetylene. | Self-assembly into ordered nanostructures for organic electronics. |

| Graft Copolymer | Grafting from functionalized carbazole units. | Enhanced solubility and processability. |

| Conjugated Network | Using the diacetylene as a cross-linker. | Improved thermal and mechanical stability for robust devices. |

| Hybrid with Inorganic Nanoparticles | Non-covalent interactions with nanoparticles. | Synergistic properties for sensing and catalysis. |

Supramolecular Chemistry and Self Assembly of 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol and Its Derivatives

Non-Covalent Interactions and Intermolecular Forces Governing Self-Assembly

The self-assembly of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol into ordered supramolecular structures is dictated by a combination of weak, non-covalent interactions. The interplay between these forces determines the final morphology and stability of the resulting assemblies.

π-π Stacking: The carbazole (B46965) moiety, with its extended π-conjugated system, is prone to strong π-π stacking interactions. The nearly planar structure of the carbazole skeleton allows for efficient face-to-face stacking between adjacent molecules. nih.gov This type of interaction is a primary driving force for the one-dimensional growth of supramolecular assemblies, leading to columnar or fibrillar structures. In the crystal lattice of related carbazole derivatives, π–π contacts are crucial for stacking molecules into well-defined arrangements. researchgate.netnih.gov

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a key functional site for directing assembly through hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, leading to the formation of robust intermolecular networks. In analogous carbazole-alcohol derivatives, O—H⋯O hydrogen bonds have been shown to link molecules into chains. nih.govresearchgate.netnih.gov This directional and specific interaction complements the less-directional π-π stacking, adding another layer of control over the molecular arrangement.

Hydrophobic and Solvophobic Interactions: The molecule possesses an amphiphilic character, with the nonpolar carbazole and diacetylene parts and the polar hydroxyl group. In polar solvents, hydrophobic interactions will drive the aggregation of the carbazole and diacetylene units to minimize contact with the solvent. Conversely, in nonpolar solvents, solvophobic interactions involving the hydroxyl groups can occur.

| Interaction Type | Molecular Moiety Involved | Primary Role in Self-Assembly |

| π-π Stacking | Carbazole Ring System | Promotes directional, face-to-face aggregation; key to forming columnar structures. |

| Hydrogen Bonding | Terminal Hydroxyl (-OH) Group | Creates specific, directional linkages between molecules, forming chains or networks. |

| Hydrophobic Effects | Carbazole and Diacetylene Units | Drives aggregation in polar solvents to minimize unfavorable interactions. |

| Van der Waals Forces | Entire Molecular Structure | Provides overall cohesive energy and stabilizes closely packed assemblies. |

Formation of Ordered Nanostructures and Microstructures

The directional and specific nature of the non-covalent interactions in this compound facilitates its assembly into a variety of ordered nano- and microstructures. The final morphology is highly dependent on the assembly conditions, such as solvent, concentration, and temperature. Based on studies of analogous diacetylene and carbazole-containing molecules, several structural motifs can be anticipated.

Nanofibers and Rods: The combination of π-π stacking along the carbazole units and hydrogen bonding between the hydroxyl groups strongly favors anisotropic growth, leading to the formation of one-dimensional structures like nanofibers and nanorods. nih.govrsc.org The rigid diacetylene linker ensures the linearity and persistence length of these fibers.

Vesicles and Tubules: In specific solvent systems, the amphiphilic nature of the molecule could lead to the formation of bilayer structures that close upon themselves to form vesicles or hollow tubules. nih.gov This typically occurs at an interface between a hydrophobic and a hydrophilic environment.

Thin Films: When assembled at a liquid-air or liquid-solid interface, this compound can form highly ordered monomolecular or multilayered thin films. Techniques like Langmuir-Blodgett deposition can be used to create such well-defined films where the molecules are oriented in a specific manner.

The diacetylene core is particularly significant as it allows for the topochemical polymerization of the self-assembled structures upon exposure to UV light, covalently locking the molecules in place and enhancing the mechanical and thermal stability of the nanostructures. researchgate.net

Directed Self-Assembly via External Stimuli

The self-assembly process of this compound is not static and can be manipulated by external stimuli. This responsiveness is a hallmark of "smart" materials and is crucial for developing functional supramolecular systems.

Solvent Polarity: Changing the solvent can dramatically alter the balance of intermolecular forces. In nonpolar solvents, hydrogen bonding may dominate, while in polar, protic solvents, π-π stacking and hydrophobic forces become more significant. This can be used to switch between different assembled morphologies.

pH: While the molecule itself is not strongly acidic or basic, the hydrogen bonding network can be disrupted in highly acidic or alkaline conditions, potentially leading to the disassembly of the supramolecular structures. For related diacetylene-containing peptide amphiphiles, pH has been shown to influence the stability of the assembled fibers. nih.gov

Light: Light, particularly in the UV range, is a critical stimulus for diacetylene-containing materials. Upon self-assembly into an ordered state, the diacetylene units are positioned for topochemical 1,4-polymerization. rsc.org This process is often accompanied by a distinct color change, typically from colorless or white to blue or red, creating a chromogenic response.

Temperature: Non-covalent interactions are sensitive to temperature. Increasing the temperature can provide enough thermal energy to overcome the weak intermolecular forces, leading to the disassembly of the supramolecular structures. This transition is often reversible. For polydiacetylenes, temperature changes can also induce a thermochromic blue-to-red color transition. fao.org

| Stimulus | Effect on Assembly | Potential Outcome |

| Solvent Polarity | Alters the balance of intermolecular forces (H-bonding vs. π-π stacking). | Transition between different nanostructures (e.g., fibers to sheets). |

| pH | Can disrupt hydrogen-bonding networks. | Disassembly of structures at extreme pH values. |

| Light (UV) | Induces topochemical polymerization of aligned diacetylene units. | Covalent stabilization of nanostructures; distinct color change (chromism). |

| Temperature | Modulates the strength of non-covalent bonds. | Reversible assembly/disassembly; thermochromism in the polymerized state. |

Host-Guest Chemistry and Encapsulation Strategies

The carbazole unit is well-known for its electronic properties and its ability to act as a host for various guest molecules, particularly in the context of materials science. Carbazole derivatives are widely used as host materials in the emissive layer of organic light-emitting diodes (OLEDs), where they form a solid-state matrix for phosphorescent guest emitters. nih.govacs.orgrsc.org

When this compound self-assembles into structures like nanofibers or vesicles, it can create cavities or binding pockets capable of encapsulating guest molecules. The interior of a vesicle or the channels within a bundle of nanofibers could provide a distinct chemical environment for a guest. The carbazole units lining these cavities could interact with electron-deficient aromatic guests through donor-acceptor interactions. This opens up possibilities for creating sensor arrays or controlled-release systems where the release of the guest is triggered by the disassembly of the host structure via an external stimulus.

Co-crystallization and Mixed-Component Supramolecular Systems

Beyond self-assembly into pure structures, this compound can participate in the formation of multi-component systems through co-assembly or co-crystallization. This involves incorporating a second, distinct molecular component into the assembly process to create new structures with hybrid properties.

Given that related carbazole compounds like N-ethyl carbazole are known to readily form co-crystals, it is highly probable that this molecule can do the same. nih.gov Potential co-formers could include:

Electron-Accepting Molecules: To form charge-transfer complexes with the electron-rich carbazole moiety.

Hydrogen-Bonding Partners: Molecules with complementary hydrogen-bonding sites (e.g., carboxylic acids, amides) could co-assemble with the terminal hydroxyl group to form intricate hydrogen-bonded networks.

Other Amphiphiles: Co-assembly with other amphiphilic molecules could lead to the formation of mixed vesicles or micelles with tunable properties.

These mixed-component systems allow for the fine-tuning of the resulting material's optical, electronic, and morphological characteristics.

Rational Design Principles for Controlled Self-Assembly

The predictable self-assembly of this compound and its derivatives relies on rational molecular design. This involves the strategic modification of the molecular structure to control the intermolecular interactions and, consequently, the final supramolecular architecture.

Key design principles include:

Tuning the Amphiphilic Balance: Altering the length of the linker between the carbazole and the hydroxyl group can change the hydrophobic/hydrophilic balance, influencing the type of nanostructure formed in aqueous or mixed-solvent systems. Studies on similar diacetylene lipids show that chain length significantly affects self-assembly properties. nih.gov

Modifying the Carbazole Unit: Introducing substituents onto the carbazole ring can modulate its electronic properties and steric hindrance. This can be used to tune the strength of π-π stacking and control the packing arrangement. For OLED host materials, substitution is a key strategy for tuning energy levels. acs.org

Varying the Polar Headgroup: Replacing the terminal hydroxyl group with other functional groups (e.g., carboxylic acid, amide, thiol) would introduce different types of specific, directional interactions, such as stronger hydrogen bonding or metal coordination, leading to entirely different supramolecular structures. The introduction of amide functions, for instance, is a proven strategy to facilitate hydrogen-bond-driven self-assembly in diacetylene systems. rsc.org

Controlling Chirality: Introducing chiral centers into the molecule would impart a specific handedness to the supramolecular assemblies, potentially leading to the formation of helical nanofibers or other chiral superstructures.

By applying these principles, it is possible to design and synthesize new derivatives with predetermined self-assembly behaviors, paving the way for the creation of advanced materials with tailored functions for applications in electronics, sensing, and nanotechnology.

Functionalization and Derivatization Strategies for 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol

Chemical Modification at the Hydroxyl Group (e.g., esterification, etherification, carbamate (B1207046) formation)

The terminal hydroxyl group of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol serves as a primary site for chemical modification, enabling the attachment of a wide array of functional moieties through well-established reactions. These modifications can significantly alter the molecule's solubility, reactivity, and ability to bind to surfaces or other molecules.

Esterification: The conversion of the primary alcohol to an ester is a straightforward and widely used derivatization technique. This can be achieved through several methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. mdpi.com Alternatively, for milder conditions, acylation with more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) is effective. The choice of the carboxylic acid allows for the introduction of various functionalities, such as long alkyl chains for improved solubility in organic solvents, polymerizable groups like acrylates, or biologically active molecules.

Etherification: The formation of an ether linkage provides a stable and chemically robust connection. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. This approach can be used to introduce a range of alkyl or aryl substituents.

Carbamate Formation: Carbamates, known for their presence in pharmaceuticals and polymers, can be synthesized from the terminal hydroxyl group. organic-chemistry.org A common route involves the reaction of the alcohol with an isocyanate. Alternatively, a two-step, one-pot procedure can be employed where the alcohol is first reacted with an activating agent like N,N'-disuccinimidyl carbonate (DSC) in the presence of a catalytic amount of pyridine, followed by the addition of a primary or secondary amine. mdpi.com This method is highly efficient and proceeds under mild conditions. mdpi.com

Below is a table summarizing these modifications:

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Esterification | Carboxylic acid, acid catalyst, heat (Fischer) | Ester (-O-C=O)-R) |

| Acyl chloride/anhydride (B1165640), pyridine | ||

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (Williamson) | Ether (-O-R) |

| Carbamate Formation | Isocyanate | Carbamate (-O-C(=O)-NR₂) |

| N,N'-Disuccinimidyl carbonate, pyridine, then amine |

Introduction of Additional Functional Moieties onto the Carbazole (B46965) Ring for Tunable Properties

The carbazole ring, being an electron-rich aromatic system, is amenable to electrophilic substitution reactions, allowing for the introduction of functional groups that can modulate the electronic and photophysical properties of the molecule. The positions C-3, C-6, C-1, and C-8 are the most reactive sites. However, the presence of the electron-rich and potentially reactive diyne side chain necessitates careful selection of reaction conditions to achieve chemo- and regioselectivity.

Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, typically at the 3 and 6 positions of the carbazole ring. These halogenated derivatives are valuable intermediates for further functionalization through cross-coupling reactions.

Nitration: Nitration of carbazoles can be achieved using nitrating agents such as nitric acid in acetic anhydride. frontiersin.org This typically yields 3-nitro and 3,6-dinitro derivatives. researchgate.net The nitro groups act as strong electron-withdrawing groups, significantly altering the electronic properties of the carbazole moiety. They can also be reduced to amino groups, providing a handle for further derivatization.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), acyl groups can be introduced onto the carbazole ring. researchgate.net The regioselectivity of this reaction is influenced by the substituents already present on the carbazole ring. mdpi.comrsc.org

Directed C-H Functionalization: Modern synthetic methods allow for the site-selective functionalization of C-H bonds. beilstein-journals.orgnih.gov By employing a directing group, often temporarily installed on the carbazole nitrogen, it is possible to direct transition metal catalysts to specific C-H bonds (e.g., C-1 or C-8) for reactions like alkylation, arylation, or acylation. nih.gov This approach offers precise control over the substitution pattern, which is difficult to achieve with classical electrophilic substitution. beilstein-journals.orgnih.gov

Click Chemistry Approaches for the Construction of Complex Molecular Architectures and Conjugates

The terminal alkyne of the diyne moiety in this compound is a prime functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction provides a highly efficient and reliable method for covalently linking the carbazole-diyne unit to a wide variety of molecules bearing an azide (B81097) group, forming a stable 1,2,3-triazole ring. mdpi.comresearchgate.net

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecular architectures. nih.govnih.gov For the target molecule, the reaction would proceed by treating it with an organic azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.org

This strategy can be used to:

Synthesize dendrimers and polymers: By using multifunctional azides, the carbazole-diyne unit can be incorporated into dendritic or polymeric structures.

Bioconjugation: Azide-modified biomolecules, such as peptides, proteins, or DNA, can be conjugated to the carbazole-diyne for applications in bioimaging or targeted therapy. The resulting triazole linker is stable under biological conditions.

Surface modification: Surfaces functionalized with azide groups can be modified with the carbazole-diyne to create photoactive or sensor surfaces.

The presence of the second alkyne in the conjugated diyne system raises the possibility of a second click reaction, potentially leading to the formation of bis-triazole adducts. The regioselectivity of the first click reaction would likely favor the more accessible terminal alkyne.

Synthesis of Multi-Component Systems and Hybrid Materials Incorporating the Core Structure

The unique combination of a carbazole head, a rigid diyne rod, and a reactive alcohol tail makes this compound an excellent building block for the construction of multi-component systems and hybrid materials.

Polymer Synthesis: Carbazole-containing polymers are well-known for their excellent hole-transporting and photoluminescent properties. nih.gov The diyne functionality of the target molecule can be exploited for polymerization through methods like oxidative coupling (Glaser-Hay coupling) to form polydiacetylenes. These polymers are highly conjugated and can exhibit interesting optical and electronic properties. Copolymers can also be synthesized by reacting the diyne monomer with other bifunctional monomers. researchgate.net

Self-Assembled Monolayers (SAMs): The hydroxyl group can act as an anchoring group for the formation of self-assembled monolayers on various oxide surfaces. The carbazole units can then form a photoactive surface with well-defined orientation. Such SAMs have potential applications in organic electronic devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Hybrid Materials: The molecule can be incorporated into inorganic matrices, such as silica (B1680970) or metal-organic frameworks (MOFs), to create organic-inorganic hybrid materials. This can be achieved by modifying the hydroxyl group with a silane (B1218182) coupling agent for covalent attachment to silica, or by designing the molecule to act as a ligand in MOF synthesis. These hybrid materials can combine the processability and functionality of the organic component with the robustness and stability of the inorganic host.

Advanced Photophysical Investigations of 5 9h Carbazol 9 Yl Penta 2,4 Diyn 1 Ol and Its Oligo/polymeric Forms

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics and Relaxation Pathways

Ultrafast transient absorption (TA) spectroscopy is a powerful technique to map the evolution of excited states on femtosecond to nanosecond timescales. nih.govresearchgate.net For carbazole-based systems, TA spectroscopy reveals a cascade of events following photoexcitation.

Upon excitation, typically in the deep-UV range, the molecule is promoted to a higher-lying singlet state (Sn). This initial state is extremely short-lived and decays via internal conversion (IC) to the first excited singlet state (S1) on a sub-picosecond timescale. mdpi.comresearchgate.net This process is often faster than the time resolution of the experiment. The S1 state is characterized by distinct excited-state absorption (ESA) bands. For carbazole (B46965) derivatives, these bands are typically broad and can span the visible and near-infrared (NIR) regions. mdpi.commdpi.com

The relaxation dynamics from the S1 state are multifaceted. In isolated monomers, the S1 state can decay back to the ground state (S0) via fluorescence or undergo intersystem crossing (ISC) to the triplet manifold (T1). researchgate.net The lifetime of the S1 state in carbazole derivatives is typically in the range of several nanoseconds. mdpi.comresearchgate.net

In oligo/polymeric forms or aggregated states, the excited-state dynamics become more complex. Bimolecular processes like singlet-singlet annihilation (SSA) can become dominant at high excitation densities, where two S1 excitons interact, leading to one returning to the ground state and the other being promoted to a higher excited state (Sn). mdpi.com This non-radiative decay pathway can significantly shorten the S1 lifetime and reduce fluorescence quantum yield. TA spectroscopy allows for the direct observation of these processes and the determination of their rate constants. mdpi.comresearchgate.net

Table 1: Representative Excited-State Relaxation Dynamics for Carbazole Derivatives

| Process | Timescale | Description |

|---|---|---|

| Internal Conversion (Sn → S1) | < 1 ps | Non-radiative decay from a higher excited singlet state to the first excited singlet state. mdpi.com |

| Vibrational Cooling in S1 | 1 - 20 ps | Transfer of excess vibrational energy from the excited molecule to the surrounding solvent or matrix. researchgate.net |

| Intersystem Crossing (S1 → T1) | 1 - 100 ns | A non-radiative transition from the singlet excited state to the triplet excited state. researchgate.net |

| S1 Lifetime (Fluorescence) | 5 - 15 ns | Radiative decay from the first excited singlet state to the ground state in dilute solutions. mdpi.com |

Note: The values in this table are representative of carbazole-based systems and may vary for the specific compound and its environment.

Time-Resolved Photoluminescence Spectroscopy for Radiative and Non-Radiative Decay Rates

Time-resolved photoluminescence (TRPL) spectroscopy directly measures the decay of the fluorescent S1 state, providing critical information about its lifetime (τf). By combining the fluorescence lifetime with the steady-state photoluminescence quantum yield (Φf), the radiative (kr) and non-radiative (knr) decay rates can be quantified. researchgate.netresearchgate.net

The fundamental relationships are:

Φf = kr / (kr + knr)

τf = 1 / (kr + knr)

From these, the individual rate constants can be calculated:

kr = Φf / τf

knr = (1 - Φf) / τf

For monomers of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol in dilute solution, the carbazole moiety is expected to be the primary fluorescent center, exhibiting a relatively high quantum yield and a nanosecond-scale lifetime. mdpi.com The non-radiative decay pathways (knr) in this case include intersystem crossing to the triplet state and internal conversion to the ground state. nih.gov

In the polymeric form, intermolecular interactions and the formation of aggregates can introduce new non-radiative decay channels, often leading to a decrease in the fluorescence quantum yield and a more complex, multi-exponential decay profile. rsc.org These new pathways can include excimer formation, energy transfer to quenching sites, and aggregation-caused quenching (ACQ). However, as discussed in section 8.6, aggregation can also lead to emission enhancement in these systems.

Table 2: Illustrative Radiative and Non-Radiative Decay Rates for Carbazole Systems

| System | Φf (Quantum Yield) | τf (Lifetime, ns) | kr (Radiative Rate, s⁻¹) | knr (Non-Radiative Rate, s⁻¹) |

|---|---|---|---|---|

| Carbazole Monomer (Typical) | 0.40 | 14 | 2.9 x 10⁷ | 4.3 x 10⁷ |

Note: This table provides illustrative data based on typical values for carbazole systems to demonstrate the calculation of decay rates. Actual experimental values for this compound may differ.

Two-Photon Absorption (2PA) and Other Non-Linear Optical Properties

Molecules with extended π-conjugated systems and donor-acceptor character, such as carbazole-diacetylene derivatives, are excellent candidates for exhibiting significant non-linear optical (NLO) properties. researchgate.netnih.gov Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would typically be reached by a single photon of twice the energy. researchgate.net

The 2PA cross-section (σ2PA) is a measure of the efficiency of this process. Carbazole derivatives have been shown to possess large 2PA cross-sections, often measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). researchgate.net This property is highly desirable for applications such as 3D microfabrication, high-resolution imaging, and optical data storage. rsc.org The intramolecular charge transfer (ICT) from the electron-donating carbazole to the π-conjugated diacetylene bridge is expected to enhance the 2PA response. researchgate.net